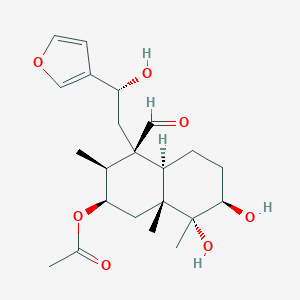
Cascarillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cascarillin belongs to the class of organic compounds known as colensane and clerodane diterpenoids. These are diterpenoids with a structure based on the clerodane or the colensane skeleton. Clerodanes arise from labdanes by two methyl migrations. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). This compound has a bitter taste.
Applications De Recherche Scientifique
Chemical Properties and Structure
Cascarillin is classified as a diterpenoid and has been identified as a bitter principle in cascarilla bark. Its structure includes a γ-hydroxyaldehyde moiety, although recent studies indicate that it exists as a mixture of interconverting γ-lactols . Understanding its chemical properties is crucial for exploring its biological activities.
Pharmacological Applications
- Antimicrobial Activity
- Antioxidant Effects
- Bitter Taste Modulation
Antimicrobial Efficacy
A study investigated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential use as a natural preservative in food products.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
Antioxidant Activity
In another study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. This compound showed significant scavenging activity, comparable to standard antioxidants like ascorbic acid.
| Sample | IC50 (µg/mL) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 30 |
Biochemical Mechanisms
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Reactive Oxygen Species (ROS) : this compound mitigates oxidative stress by scavenging ROS, thereby protecting cellular components from damage.
- Modulation of Inflammatory Pathways : It has been shown to downregulate pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Propriétés
Numéro CAS |
10118-56-6 |
|---|---|
Formule moléculaire |
C22H32O7 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,4aS,7R,8R,8aR)-4-formyl-4-[(2R)-2-(furan-3-yl)-2-hydroxyethyl]-7,8-dihydroxy-3,8,8a-trimethyl-2,3,4a,5,6,7-hexahydro-1H-naphthalen-2-yl] acetate |
InChI |
InChI=1S/C22H32O7/c1-13-17(29-14(2)24)10-20(3)18(5-6-19(26)21(20,4)27)22(13,12-23)9-16(25)15-7-8-28-11-15/h7-8,11-13,16-19,25-27H,5-6,9-10H2,1-4H3/t13-,16-,17-,18+,19-,20-,21+,22-/m1/s1 |
Clé InChI |
ZOWKQQIGQBVKSV-BZLLESMPSA-N |
SMILES |
CC1C(CC2(C(C1(CC(C3=COC=C3)O)C=O)CCC(C2(C)O)O)C)OC(=O)C |
SMILES isomérique |
C[C@@H]1[C@@H](C[C@@]2([C@@H]([C@]1(C[C@H](C3=COC=C3)O)C=O)CC[C@H]([C@]2(C)O)O)C)OC(=O)C |
SMILES canonique |
CC1C(CC2(C(C1(CC(C3=COC=C3)O)C=O)CCC(C2(C)O)O)C)OC(=O)C |
melting_point |
Mp 203.5 ° 203.5°C |
Key on ui other cas no. |
10118-56-6 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















